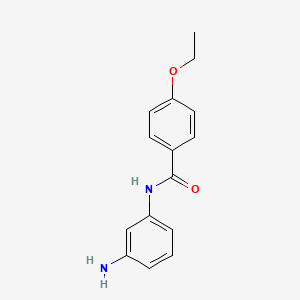

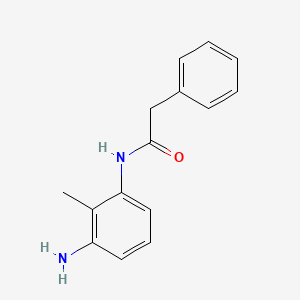

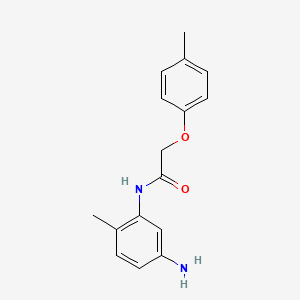

N-(3-Amino-2-methylphenyl)-2-phenylacetamide

Vue d'ensemble

Description

“N-(3-Amino-2-methylphenyl)propanamide” is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 . It is used for proteomics research .

Molecular Structure Analysis

The InChI code for “N-(3-Amino-2-methylphenyl)propanamide” is 1S/C10H14N2O/c1-3-10(13)12-9-6-4-5-8(11)7(9)2/h4-6H,3,11H2,1-2H3,(H,12,13) . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique

Molecular Conformations and Supramolecular Assembly Research has focused on the structures of halogenated N,2-diarylacetamides, which include variants similar to N-(3-Amino-2-methylphenyl)-2-phenylacetamide. These studies revealed insights into molecular conformations and supramolecular assembly, highlighting the importance of hydrogen bonds and arene interactions in molecular chains (Nayak et al., 2014).

Synthesis and Analytical Characterization The synthesis and analytical characterization of similar compounds have been explored, contributing to the understanding of their chemical properties and potential applications in various fields, including pharmaceuticals (Wallach et al., 2016).

Efficient Synthesis Methods An efficient method for synthesizing derivatives of N-phenylacetamide, closely related to N-(3-Amino-2-methylphenyl)-2-phenylacetamide, was developed. This method emphasizes the potential for streamlined production of similar compounds (Srivani et al., 2018).

Anticancer Activity and Molecular Docking Studies Research involving derivatives of N-phenylacetamide demonstrated their potential anticancer activities. These studies included molecular docking analyses to understand the interaction of these compounds with biological targets, which is crucial for drug development (Konidena et al., 2018).

Chemoselective Acetylation in Drug Synthesis The chemoselective acetylation of aminophenol to N-(2-hydroxyphenyl)acetamide, a process related to the synthesis of N-(3-Amino-2-methylphenyl)-2-phenylacetamide, has been studied for its role in the synthesis of antimalarial drugs (Magadum & Yadav, 2018).

Synthesis Under Microwave Irradiation The synthesis of related compounds under microwave irradiation has been explored, demonstrating the potential for more efficient production methods in pharmaceutical manufacturing (Chang-chu, 2014).

Molecular Structure and Hydrogen Bonding Analysis Studies on the molecular structure and hydrogen bonding of closely related compounds provide insights into the physicochemical properties of N-(3-Amino-2-methylphenyl)-2-phenylacetamide, which can inform its potential applications (Gowda et al., 2007).

Drug Discovery and Development Research into derivatives of N-phenylacetamide has contributed to drug discovery, particularly in identifying potential treatments for conditions such as generalized epilepsies (Bezençon et al., 2017).

Green Chemistry Applications The application of green chemistry principles in the synthesis of related compounds, such as the use of aqueous media and nanoparticle catalysts, highlights the potential for environmentally friendly production methods (Kumar et al., 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of N-(3-Amino-2-methylphenyl)-2-phenylacetamide are currently unknown . This compound is structurally similar to other amides, which are known to interact with various proteins and enzymes in the body

Mode of Action

Based on its structural similarity to other amides, it may interact with its targets through hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

The biochemical pathways affected by N-(3-Amino-2-methylphenyl)-2-phenylacetamide are currently unknown

Result of Action

The molecular and cellular effects of N-(3-Amino-2-methylphenyl)-2-phenylacetamide’s action are currently unknown

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets .

Propriétés

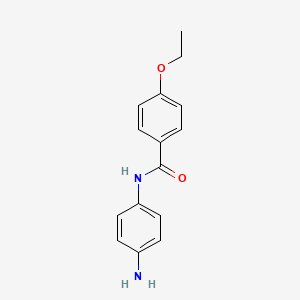

IUPAC Name |

N-(3-amino-2-methylphenyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-11-13(16)8-5-9-14(11)17-15(18)10-12-6-3-2-4-7-12/h2-9H,10,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFOSEVRXIVRKNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-2-methylphenyl)-2-phenylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Fluoro-2-methyl-1H,2H,3H,4H-benzo[B]1,6-naphthyridine-10-carboxylic acid](/img/structure/B3072051.png)

![1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B3072066.png)

![(Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B3072071.png)